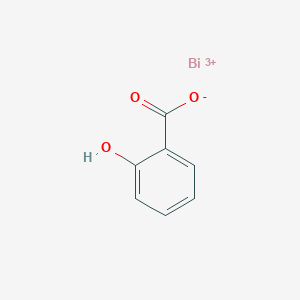

Salicylic acid, bismuth(3+) salt

Description

Historical Trajectory and Evolving Understanding of Bismuth(III) Salicylate (B1505791) Compounds

The medicinal use of bismuth dates back to the late 1700s in Europe. wikipedia.orgoup.com Initially employed in salves, by 1799, it was recognized as a remedy for spasmodic pain of the stomach and bowels. oup.com The early 20th century saw the emergence of bismuth subsalicylate in the United States as a treatment for "cholera infantum," a severe and often fatal diarrheal illness in infants. wikipedia.orgoup.com A formula developed in 1900, initially called "Bismosal: Mixture Cholera Infantum," was later renamed Pepto-Bismol in 1919. wikipedia.org

The understanding of bismuth subsalicylate's mechanism of action has evolved over time. It is now understood that in the gastrointestinal tract, it hydrolyzes into bismuth oxychloride and salicylic (B10762653) acid. wikipedia.orgdrugbank.com The bismuth component is thought to possess bactericidal properties, while the salicylate component provides anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis. wikipedia.orgdrugbank.comvedantu.com

For a long time, the precise chemical structure of bismuth subsalicylate remained elusive, largely due to its colloidal nature and the difficulty in obtaining crystals suitable for traditional X-ray diffraction. wikipedia.orgacs.org It was known to have the empirical formula C7H5BiO4. wikipedia.org

Significance of Bismuth(III) Salicylate in Contemporary Inorganic and Bioinorganic Chemistry

Bismuth subsalicylate holds a significant position in modern inorganic and bioinorganic chemistry due to its unique structure and biological activity. From an inorganic perspective, it is a fascinating example of a coordination polymer. wikipedia.orgspringernature.com The structure consists of bismuth-oxo rods linked by salicylate anions, forming a layered architecture. springernature.comnih.gov The bismuth cations (Bi3+) are bridged by oxide anions (O2-), creating a robust inorganic core. nih.gov This polymeric nature contributes to its insolubility in water. byjus.com

In the field of bioinorganic chemistry, bismuth subsalicylate is a prime example of a metallodrug. nih.gov Its therapeutic effects are a direct result of the interplay between the bismuth metal center and the organic salicylate ligand. The compound's ability to hydrolyze in the acidic environment of the stomach to release both bismuth and salicylic acid is key to its multifaceted action. drugbank.comoup.com The bismuth moiety exhibits antimicrobial properties, notably against Helicobacter pylori, a bacterium implicated in peptic ulcers. drugbank.comnih.gov The salicylate component, a well-known non-steroidal anti-inflammatory drug (NSAID), contributes to reducing inflammation in the gastrointestinal lining. drugbank.comvedantu.com Research in this area also explores the potential of other bismuth-containing compounds as therapeutic agents. nih.govmdpi.com

Paradigm Shifts in Research Challenges and Modern Methodological Advancements

The journey to fully characterize bismuth subsalicylate has been marked by significant research challenges, primarily stemming from its structural complexity. For over a century, its exact atomic arrangement was a subject of debate. acs.orgresearchgate.net The small particle size and inherent structural defects, such as variations in the stacking of its layers, hindered analysis by conventional methods. wikipedia.orgresearchgate.net

A paradigm shift in understanding the structure of bismuth subsalicylate came with the application of advanced analytical techniques. Three-dimensional electron diffraction (3DED) and scanning transmission electron microscopy (STEM) have been instrumental in finally elucidating its layered coordination polymer structure. acs.orgspringernature.comnih.govresearchgate.net These modern electron crystallography techniques are particularly suited for analyzing nanocrystalline materials and structures with defects, overcoming the limitations of traditional X-ray crystallography. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

bismuth;2-carboxyphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Bi/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+3/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYLKIGDUJYDNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BiO3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15414-77-4 | |

| Record name | Salicylic acid, bismuth(3+) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, bismuth(3+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Elucidation of Salicylic Acid, Bismuth 3+ Salt

Historical Difficulties in Determining the Crystal Structure of Bismuth Subsalicylate

For decades, the precise molecular structure of bismuth subsalicylate (BSS) eluded scientists. springernature.comnih.govresearchgate.netchemrxiv.orgwiley.com The primary obstacle lay in the compound's tendency to form extremely small crystals, often on the sub-micrometer scale. springernature.comchemrxiv.orgwiley.com Traditional methods for structure determination, such as single-crystal X-ray diffraction (SCXRD), require crystals of a sufficient size and quality to diffract X-rays effectively. springernature.comchemrxiv.org Efforts to grow BSS crystals large enough for SCXRD were consistently unsuccessful, likely due to its very poor solubility in water and other common solvents. springernature.comchemrxiv.org

Furthermore, powder X-ray diffraction (PXRD), another common technique, also proved inadequate. This was due to issues with preferred orientation of the tiny, plank-shaped crystals and the presence of diffuse scattering, which indicated a more complex and potentially disordered structure than could be resolved by this method. chemrxiv.orgnih.gov The intricate nature of the crystal structure itself, as later revealed, was a significant contributing factor to the failures of these conventional techniques. springernature.comchemrxiv.orgnih.gov This long-standing challenge meant that for over a century of its widespread use, the fundamental structure of one of the most commercially significant bismuth compounds remained a subject of speculation. springernature.comnih.govresearchgate.netchemrxiv.orgwiley.com

Advanced Electron Crystallography Techniques in Structural Resolution

The breakthrough in deciphering the structure of bismuth subsalicylate came with the application of modern electron microscopy techniques, which are well-suited for analyzing nanoscale crystalline materials. nih.govwiley.comnih.gov

Application of Three-Dimensional Electron Diffraction (3DED)

Three-dimensional electron diffraction (3DED), also known as Micro-crystal electron diffraction (MicroED), was a pivotal technique in solving the BSS puzzle. springernature.comnih.govnih.govacs.org Unlike X-rays, electrons interact much more strongly with matter, allowing for the collection of diffraction data from crystals that are only a few tens of nanometers thick. springernature.com Recent advancements in both hardware and software have enabled the rapid acquisition of high-quality 3DED datasets, minimizing the electron beam damage that historically plagued the study of organic-containing crystals. springernature.com

In the case of BSS, researchers collected 3DED data from numerous individual nanocrystals. springernature.comresearchgate.net Due to the low symmetry of the crystals, each dataset was incomplete. springernature.com To overcome this, a sophisticated computational approach called hierarchical clustering analysis was employed to merge multiple, highly correlated datasets. springernature.comnih.govnih.govresearchgate.net This innovative strategy resulted in a combined dataset with sufficient completeness to solve the structure, ultimately revealing a layered, polymeric architecture. springernature.comnih.govresearchgate.netchemrxiv.orgnih.govchemrxiv.org

High-Resolution Scanning Transmission Electron Microscopy (STEM) for Atomic-Scale Imaging

STEM imaging of BSS crystals revealed that while some domains were highly ordered, others exhibited significant structural disorder. springernature.comresearchgate.netnih.gov This disorder manifested as variations in the stacking of the layers within the crystal. nih.govresearchgate.netnih.gov In some regions, the layers were stacked in a regular, repeating pattern. In others, the orientation of adjacent layers was random or alternating. springernature.com These direct observations of stacking faults and disordered domains explained why previous attempts at structure determination using bulk methods like PXRD had failed, as these techniques average the structure over the entire sample, including its imperfections. springernature.comnih.gov

Detailed Description of the Layered Crystal Structure and Bismuth(III) Coordination Environment

The successful application of advanced electron microscopy techniques revealed that bismuth subsalicylate is not a simple salt but a complex coordination polymer with a distinct layered structure. springernature.comnih.govresearchgate.netchemrxiv.orgnih.gov This intricate arrangement is key to its physical properties, such as its poor solubility. springernature.comchemrxiv.org

Identification of Bismuth(III) Cation and Bridging Oxo-Anion Interactions

The core of the BSS structure is an inorganic building unit (IBU) composed of bismuth cations (Bi³⁺) and bridging oxo-anions (O²⁻). springernature.comnih.gov These components form robust, rod-shaped structures that extend along one of the crystallographic axes. springernature.comchemrxiv.orgnih.gov Within these "bismuth-oxo rods," the oxo-anions play a crucial role in linking the bismuth centers. Specifically, oxygen anions are found to bridge either three (μ₃) or four (μ₄) Bi³⁺ cations. chemrxiv.orgnih.govresearchgate.net This strong, continuous inorganic framework forms the backbone of the entire polymeric structure. nih.gov

Characterization of Salicylate (B1505791) Anion Coordination Modes (Carboxylate and Phenolic)

The organic component, the salicylate anion (Hsal⁻), links these inorganic bismuth-oxo rods together, forming the layered structure. springernature.com The analysis revealed two distinct coordination modes for the salicylate anions in the BSS structure. chemrxiv.orgnih.gov

In one mode, the salicylate anion coordinates to the Bi³⁺ cations of a single inorganic rod exclusively through its carboxylate group. researchgate.netchemrxiv.orgnih.gov The phenolic group of these salicylate anions does not participate in coordination to the bismuth centers. chemrxiv.orgnih.gov The other type of salicylate anion acts as a bridge, linking adjacent bismuth-oxo rods together. This bridging interaction is also primarily through the carboxylate group. The less polar parts of the salicylate anions form the outer surfaces of the layers, while the more polar and ionic components, including the phenolic and carboxylate groups, Bi³⁺ cations, and oxo-anions, are contained within the layers. nih.gov This arrangement helps to explain the compound's hydrophobic character and its insolubility in water. chemrxiv.orgnih.gov

The determination of the crystal structure of bismuth subsalicylate stands as a testament to the power of modern analytical techniques in solving long-standing scientific mysteries. The detailed structural insights gained from 3DED and STEM provide a solid foundation for a deeper understanding of this important pharmaceutical compound.

Analysis of Intermolecular Forces and Observed Structural Disorder (e.g., Layer Stacking Variations)

The crystal structure of Salicylic (B10762653) acid, bismuth(3+) salt, commonly known as bismuth subsalicylate (BSS), is characterized by a complex interplay of intermolecular forces and significant structural disorder. acs.org For many years, the precise structural determination of this widely used pharmaceutical compound was hindered by its tendency to form very small crystals and the presence of intrinsic defects. wikipedia.orgsu.se The application of advanced techniques, particularly three-dimensional electron diffraction (3DED) and high-resolution scanning transmission electron microscopy (STEM), has been instrumental in finally elucidating its structure. su.sespringernature.comnih.gov

The fundamental structure of BSS is a layered coordination polymer. acs.orgnih.gov Within the layers, strong ionic and coordinate bonds dominate. The inorganic core consists of rod-shaped building units (IBUs) where bismuth cations (Bi³⁺) are bridged by oxide anions (O²⁻), extending along the crystallographic a-axis. springernature.comnih.govresearchgate.net These bismuth-oxo rods are interconnected by salicylate anions. springernature.com There are two distinct coordination modes for the salicylate anions: one type coordinates to the bismuth cations of a single rod only through its carboxylate group, while the other type uses both its carboxylate and phenolic groups to bridge bismuth cations. acs.org

The interactions between the layers, however, are significantly weaker and are primarily governed by dispersion forces. nih.gov These layers stack along the c-axis. nih.gov It is the variability in this stacking that introduces a notable degree of structural disorder. acs.orgwikipedia.org

High-resolution STEM imaging has revealed that crystals of BSS are often not uniform and can contain several types of stacking arrangements within a single specimen. su.sespringernature.com The degree of this disorder can even vary depending on the source of the bismuth subsalicylate. acs.org

Observed Structural Variations:

Ordered Domains: Some regions of the crystal exhibit a regular, ordered stacking of the layers, where the inorganic building units in adjacent layers are all oriented in the same direction. springernature.comresearchgate.net These domains have a c-axis of 17 Å. researchgate.net

Alternating Stacking: Other domains show a different kind of order, where the orientation of the layers alternates. researchgate.netresearchgate.net This results in a doubled c-axis of 34 Å. researchgate.net

Disordered Stacking: Significant portions of the crystals can show disordered or irregular stacking of the layers. springernature.comresearchgate.net This is observed as diffuse streaking in diffraction patterns. researchgate.net

Intra-layer Defects: In addition to stacking variations, defects where the orientation of the inorganic building units changes within a single layer have also been observed. researchgate.net

This inherent structural heterogeneity, particularly the variations in layer stacking, is the primary reason why traditional methods like X-ray diffraction were insufficient for a complete structural solution for over a century. acs.orgwikipedia.orgsu.se

| Type of Structural Feature | Description | Observational Evidence |

|---|---|---|

| Ordered Stacking (Single Orientation) | Layers are stacked with the same orientation. | Regular arrangement of IBUs; c-axis of 17 Å. springernature.comresearchgate.net |

| Ordered Stacking (Alternating Orientation) | Adjacent layers have alternating orientations. | Doubled c-axis of 34 Å. researchgate.netresearchgate.net |

| Disordered Stacking | Irregular and non-periodic stacking of layers. | Diffuse streaking in electron diffraction data. springernature.comresearchgate.net |

| Intra-layer Defects | Change in IBU orientation within a single layer. | Observed in high-resolution STEM images. researchgate.net |

Fundamental Implications of Molecular Structure on Material Properties

The unique molecular and crystal structure of bismuth subsalicylate directly governs its macroscopic material properties, most notably its practical insolubility in water and its hydrophobicity. nih.govnih.gov

The structure is a continuous coordination polymer, which is a key factor in its low solubility. nih.gov Unlike simple salts that can readily dissociate into solvated ions, BSS consists of robust layers formed by strong coordinate bonds between the bismuth-oxo rods and the salicylate ligands. springernature.comnih.gov

The hydrophobicity and insolubility at a molecular level are explained by the specific arrangement of the chemical groups within the layered structure. nih.gov The ionic and more hydrophilic components of the compound—the Bi³⁺ and O²⁻ ions of the inorganic core, and the carboxylate and phenolic groups of the salicylate ligands—are sequestered within the layers. nih.gov Conversely, the less polar, more hydrophobic parts of the salicylate anions (the phenyl rings) form the outer surfaces of the layers. nih.gov

This "inside-out" arrangement, with a hydrophobic exterior and a hydrophilic interior, means that when the solid material is exposed to water, the water molecules primarily interact with the nonpolar phenyl rings on the surface of the layers. This lack of favorable interactions (like hydrogen bonding) with the solvent prevents the layers from being effectively solvated and dispersed, leading to the compound's very poor solubility in water. springernature.comnih.gov This structural arrangement also contributes to its stability in acidic environments. springernature.com The physical, chemical, and therapeutic properties of active pharmaceutical ingredients are intrinsically linked to their molecular structures and intermolecular interactions. nih.gov

| Crystallographic Parameter | Description | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.netchemrxiv.org |

| Structural Feature | Layered coordination polymer | acs.orgspringernature.comnih.gov |

| Inorganic Building Unit (IBU) | Bismuth-oxo rods extending along the a-axis | springernature.comnih.govresearchgate.net |

| Inter-layer Forces | Weak dispersion forces | nih.gov |

| Intra-layer Bonding | Ionic and coordinate bonds | nih.gov |

Coordination Chemistry and Molecular Architectures of Bismuth Iii Salicylate Systems

Design Principles and Reactivity of Ligands in Bismuth(III) Coordination Compounds

The design of bismuth(III) coordination compounds is guided by several key principles centered on the properties of the metal ion and the nature of the coordinating ligands. Bismuth(III), as a borderline Lewis acid, readily forms stable complexes with ligands containing oxygen and nitrogen donor atoms. researchgate.netacs.org Its large ionic radius and flexible coordination environment allow for high and variable coordination numbers, often exceeding nine. researchgate.net

A crucial factor in the structural chemistry of Bi(III) is the stereochemical activity of its 6s² lone pair of electrons. nih.govacs.orgucl.ac.uk When the lone pair is stereochemically active, it occupies a position in the coordination sphere, leading to a "hemidirected" geometry where ligands are arranged asymmetrically. nih.gov Conversely, if the lone pair is inactive, a more symmetrical "holodirected" arrangement is observed. nih.gov This flexibility allows for the formation of a wide array of structural motifs.

The salicylate (B1505791) ligand (Hsal⁻) is a versatile building block in this context. It can coordinate to the bismuth center in several ways:

Monodentate: Coordination occurs only through one oxygen atom of the carboxylate group.

Bidentate: Both oxygen atoms of the carboxylate group chelate to the bismuth center.

Bridging: The salicylate ligand can link two or more bismuth centers, facilitating the formation of polynuclear clusters and coordination polymers. nih.gov

For instance, in the structure of bismuth subsalicylate, a complex coordination polymer, two distinct types of salicylate anions are present. One type coordinates to Bi(III) cations within a single bismuth-oxo rod exclusively through its carboxylate group. The other type also binds through the carboxylate group but has its phenolic group coordinated to a Bi(III) cation in an adjacent rod, thereby linking the inorganic building units. nih.govchemrxiv.org The reaction of BiPh₃ with salicylic (B10762653) acid can lead to the facile formation of an oxo cluster with the formula [Bi₄(μ₃-O)₂(HSal)₈], where the salicylate ligands exhibit complex bridging and terminal coordination modes. rsc.org

The choice of ancillary ligands and reaction conditions, such as the solvent and temperature, also plays a critical role in directing the final architecture. sibran.ruacs.org The synthesis of heterobimetallic complexes, for example, can be achieved by reacting triphenylbismuth (B1683265), salicylic acid, and metal alkoxides, leading to compounds like Bi₂M₂(sal)₄(Hsal)₄(OR)₄ (where M = Nb, Ta). acs.org Mechanochemical synthesis has also emerged as a solvent-free method to produce bismuth salicylate compounds. rsc.org

Spectroscopic Characterization (IR, UV, NMR) of Bismuth(III) Salicylate Complexes

Spectroscopic techniques are indispensable for elucidating the structure and bonding in bismuth(III) salicylate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides key insights into the coordination mode of the salicylate ligand. The deprotonation of the carboxylic acid group and its coordination to bismuth are indicated by the disappearance of the broad O-H stretch of the free acid and the appearance of characteristic symmetric (ν_sym(COO⁻)) and asymmetric (ν_asym(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = ν_asym - ν_sym) can help distinguish between monodentate, bidentate, and bridging coordination modes. For example, in mixed-ligand complexes of the type (C₁₂H₁₅N₂OX)Bi(C₆H₄O₃), the bidentate nature of the salicylate ligand has been confirmed by IR data. tandfonline.com IR spectra also support the deprotonation of the carboxylic acid groups rather than the phenolic groups in the structure of bismuth subsalicylate. nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes in solution. Upon coordination to the bismuth center, the proton and carbon signals of the salicylate ligand typically experience shifts compared to the free ligand. In ¹H NMR, the formation of coordination bonds often leads to downfield shifts in the resonances of the aromatic protons of the ligand. nih.gov For instance, in various dichlorobismuth(III)pyrazolinates containing salicylate, the bidentate coordination has been confirmed by ¹H and ¹³C NMR data. tandfonline.com

UV-Visible Spectroscopy: The electronic spectra of bismuth(III) salicylate complexes provide information about their electronic structure. These complexes often exhibit absorption bands that can be attributed to ligand-to-metal charge transfer (LMCT) transitions. tandfonline.comresearchgate.net The disappearance of certain ligand-based transitions and the appearance of new, often red-shifted bands in the complex, can indicate LMCT. tandfonline.com In a bismuth coordination polymer featuring pyrazine-2,3-dicarboxylate, the emission was attributed to LMCT, supported by the disappearance of a ligand peak at 260 nm and a red-shift of the 320 nm band to approximately 350 nm in the complex. tandfonline.com

| Spectroscopic Technique | Compound Type | Key Observation | Inferred Structural Feature | Reference |

|---|---|---|---|---|

| IR Spectroscopy | Bismuth Subsalicylate | Absence of carboxylic O-H stretch; characteristic ν(COO⁻) bands. | Deprotonation and coordination of the carboxylate group. | nih.govchemrxiv.org |

| IR Spectroscopy | (C₁₂H₁₅N₂OX)Bi(C₆H₄O₃) | Analysis of Δν [ν_asym(COO⁻) - ν_sym(COO⁻)]. | Bidentate coordination of the salicylate ligand. | tandfonline.com |

| ¹H & ¹³C NMR | (C₁₂H₁₅N₂OX)Bi(C₆H₄O₃) | Shifts in proton and carbon signals compared to free ligand. | Confirmation of coordination to the bismuth center. | tandfonline.com |

| UV-Vis Spectroscopy | Bi-based coordination polymers | Appearance of new, red-shifted absorption bands. | Ligand-to-Metal Charge Transfer (LMCT) transitions. | tandfonline.comresearchgate.net |

Structure-Property Relationships within Bismuth-Based Coordination Polymers and Small Complexes

A direct relationship exists between the molecular architecture of bismuth salicylate systems and their macroscopic properties. The ability of bismuth to adopt various coordination numbers and the flexible coordination modes of the salicylate ligand lead to structures ranging from simple oxo-clusters like [Bi₄(μ₃-O)₂(HSal)₈] to complex 3D coordination polymers. nih.govrsc.org

The structure of bismuth subsalicylate, for example, is a coordination polymer with bismuth-oxo rods linked by salicylate anions into layers. nih.govchemrxiv.org This continuous polymeric structure, where less polar parts of the salicylate anions form the outer surfaces of the layers, is thought to contribute to the material's practical insolubility in water. nih.gov

In bismuth-based coordination polymers, the choice of the organic linker is paramount in determining the dimensionality and topology of the resulting framework. researchgate.netrsc.orgtandfonline.com For instance, using terephthalate-based ligands with bismuth can result in 3D structures containing Bi₂O₂-layers or novel Bi₄O₃-chain motifs. rsc.org The properties of these materials, such as thermal stability and potential for gas sorption, are directly tied to the robustness and porosity of these frameworks. researchgate.net The inclusion of different ancillary ligands, such as halides, can also significantly alter the structure and, consequently, the physical properties of the resulting complexes. nih.gov

The stereochemical activity of the 6s² lone pair is another critical factor. Its presence can create voids or channels within the crystal structure, influencing properties like proton conductivity, as seen in a bismuth-containing coordination polymer with a well-defined 1D hydrogen-bonded water network that facilitates proton transport. tandfonline.comtandfonline.com

| Structural Feature | Example Compound/System | Resulting Property | Reference |

|---|---|---|---|

| Layered Coordination Polymer | Bismuth Subsalicylate | Practical insolubility in water. | nih.gov |

| 3D Framework with Bi₂O₂ Layers | Bi₂(O₂C-C₆H₄-CO₂) | Specific photoluminescent behavior. | rsc.org |

| 1D Hydrogen-Bonded Water Channels | (Imi)₂[Bi₂(pzdc)₄]·2H₂O | Proton conductivity. | tandfonline.comtandfonline.com |

| Asymmetric Ligand Distribution (Hemidirected Geometry) | Various Bi(III) Complexes | Creation of voids, influencing packing and reactivity. | nih.gov |

Exploration of Photophysical Properties and Potential Optoelectronic Applications of Bismuth Coordination Complexes

Bismuth coordination complexes are gaining significant interest for their potential in optoelectronic applications, a promise rooted in bismuth's status as the heaviest non-toxic element, which imparts a high spin-orbit coupling (SOC) constant. acs.orgnih.govchemrxiv.org This strong SOC facilitates intersystem crossing, potentially leading to efficient phosphorescence.

The luminescence in bismuth complexes can arise from different electronic transitions. In many bismuth coordination polymers, the emission is attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) states. tandfonline.comresearchgate.netrsc.org For example, a bismuth-oxalate coordination polymer, [(1,10-phen)Bi(C₂O₄)₁.₅], emits blue-green fluorescence, which is suggested to originate from a combination of π-π stacking interactions and LMCT. researchgate.net In other cases, the emission can be ligand-centered (LC), where the electronic transition occurs primarily on the organic ligand, but its properties (e.g., quantum yield and lifetime) are modulated by the bismuth center. nih.govchemrxiv.org

Research has shown that the photophysical properties can be systematically tuned. Changing the ancillary halide ligands (from Cl⁻ to Br⁻ to I⁻) in a series of bismuth-phenanthroline complexes resulted in a bathochromic (red) shift of the absorption band and an increase in the absorption coefficient. nih.govnih.gov This demonstrates that the ground-state properties are strongly influenced by the inorganic components of the complex. acs.orgnih.gov While the emission in these particular complexes was ligand-centered, the choice of halide still affected the photoluminescent quantum yields. nih.gov

The promising photophysical properties of bismuth coordination complexes, including bismuth salicylate derivatives, suggest their potential use in various optoelectronic applications. acs.orgnih.gov The structural and electronic tunability makes them intriguing candidates for materials in organic light-emitting diodes (OLEDs), photocatalysis, and sensors. acs.orgucl.ac.uk For instance, the orange-red photoluminescence observed in a water-stable bismuth-dicarboxylate coordination polymer highlights the potential for creating Bi-based phosphors. tandfonline.comtandfonline.com

Mechanistic Investigations of Biological Activities of Salicylic Acid, Bismuth 3+ Salt

Fundamental Antimicrobial Mechanisms of Bismuth(III) Compounds

Bismuth(III) compounds exert their antimicrobial effects through a variety of mechanisms that target crucial bacterial structures and functions. These actions collectively contribute to the inhibition of bacterial growth and viability.

Molecular Interactions with Bacterial Cell Components

Bismuth compounds can directly interact with and disrupt the integrity of the bacterial cell envelope. This includes the degradation of the cell wall and the disruption of the plasma membrane. For instance, in Helicobacter pylori, bismuth salts have been observed to cause swelling, distortion, and blebbing of the membrane-cell wall complex. nih.govoup.com This disruption of the glycocalyx and cell wall is a key mechanism of bismuth's bactericidal activity. nih.govoup.com Analytical electron microscopy has shown that in swollen H. pylori cells exposed to bismuth, the bismuth is primarily located at the cell periphery, suggesting a direct interaction with the cell envelope. nih.gov The bactericidal effect of bismuth can be prevented by pretreatment with divalent cations, which is consistent with a mechanism involving the disruption of the cell wall by polycationic agents. nih.govoup.com

Inhibition of Essential Bacterial Metabolic and Biosynthetic Pathways

Bismuth(III) compounds are known to inhibit a range of essential metabolic and biosynthetic pathways in bacteria, leading to a cessation of growth and eventual cell death. This includes the inhibition of protein and ATP synthesis. amr-insights.eu Furthermore, bismuth compounds have been shown to inhibit the activity of several key bacterial enzymes.

Urease: Bismuth compounds are effective inhibitors of urease, an enzyme crucial for the survival of H. pylori in the acidic environment of the stomach. nih.govresearchgate.net Different bismuth complexes can act as competitive or non-competitive inhibitors of urease. nih.govresearchgate.net For example, Bi(EDTA) and Bi(Cys)₃ are competitive inhibitors, while ranitidine (B14927) bismuth citrate (B86180) acts as a non-competitive inhibitor. nih.govresearchgate.net The mechanism of inhibition can involve the binding of Bi³⁺ to the active site cysteine residue of the enzyme. nih.gov However, some studies have reported conflicting results regarding the efficacy of certain bismuth complexes as urease inhibitors, suggesting that the specific chemical form of bismuth is important. rsc.orgrsc.org

Phospholipase: Bismuth salts, such as colloidal bismuth subcitrate, can inhibit the activity of phospholipase A2 and C in H. pylori. nih.gov This inhibition is dose-dependent and, in the case of phospholipase A2, appears to be competitive with calcium ions. nih.gov The inhibition of phospholipase activity may prevent the degradation of the protective phospholipid layer of the gastric mucosa. nih.gov

Protease: While specific studies on the inhibition of proteases by Salicylic (B10762653) acid, bismuth(3+) salt are limited, the general understanding is that bismuth compounds can inactivate a variety of proteins and enzymes, which could include proteases.

| Enzyme | Organism | Bismuth Compound | Inhibition Mechanism |

|---|---|---|---|

| Urease | Helicobacter pylori, Jack bean | Bi(EDTA), Bi(Cys)₃, Ranitidine bismuth citrate | Competitive and non-competitive inhibition. nih.govresearchgate.net |

| Phospholipase A2 and C | Helicobacter pylori | Colloidal bismuth subcitrate | Dose-dependent inhibition, competitive with Ca²⁺ for PLA2. nih.gov |

Disruption of Specific Bacterial Physiological Processes

Bismuth compounds can interfere with fundamental physiological processes within bacterial cells, leading to metabolic collapse.

TCA Cycle, Oxidative Phosphorylation, and Electron Transport Chain: Bismuth has been shown to disrupt the tricarboxylic acid (TCA) cycle and inhibit the electron transport chain in bacteria like Pseudomonas aeruginosa. amr-insights.euresearchgate.net This disruption leads to a decrease in cellular respiration and ATP production. amr-insights.eumicro-bites.org Mechanistic studies suggest that bismuth can bind to and inactivate key enzymes in these pathways. researchgate.net

Iron Homeostasis: A significant mechanism of bismuth's antimicrobial action is the disruption of iron homeostasis. amr-insights.eunih.govrug.nl Bismuth can interfere with the uptake and utilization of iron by binding to siderophores, the molecules bacteria use to scavenge iron from their environment. amr-insights.eumicro-bites.orgeurekalert.org This leads to iron deprivation within the bacterial cell, which in turn disrupts various iron-dependent enzymatic processes. micro-bites.orgbiotech-spain.com

Modulation of Bacterial Virulence Factors

Bismuth compounds can also attenuate the virulence of pathogenic bacteria by interfering with factors that contribute to their ability to cause disease.

Glycocalyx Production: As mentioned earlier, bismuth salts can disrupt the glycocalyx of H. pylori, which is a crucial component of its protective outer layer. oup.com

Adhesion to Epithelial Cells: Bismuth has been shown to prevent the adhesion of bacteria to host cells. micro-bites.org For H. pylori, bismuth drugs have been found to target HpDnaK, a protein involved in the adhesion of the bacterium to host cells. nih.gov This anti-adhesive property is a key aspect of its therapeutic effect in gastrointestinal infections.

Role in Overcoming Antibiotic Resistance in Bacterial Pathogens

A critical and increasingly recognized role of bismuth compounds is their ability to counteract antibiotic resistance mechanisms in various bacterial pathogens. nih.govnih.govcroucher.org.hk

Inhibition of Metallo-β-lactamases (MBLs) and Other Resistance Enzymes

Metallo-β-lactamases (MBLs): Bismuth compounds have emerged as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a wide range of β-lactam antibiotics, including carbapenems. nih.govresearchgate.netdoaj.org MBLs are zinc-dependent enzymes, and bismuth(III) ions can displace the essential zinc(II) ions from the active site of the enzyme, leading to its irreversible inactivation. nih.govresearchgate.netnih.gov This has been demonstrated for several types of MBLs, including New Delhi metallo-β-lactamase 1 (NDM-1). nih.govresearchgate.net By inhibiting MBLs, bismuth compounds can restore the efficacy of carbapenems against resistant bacteria. nih.govresearchgate.net

Tet(X): Bismuth drugs have also been shown to inhibit the Tet(X) family of enzymes, which confer resistance to tigecycline (B611373), a last-resort antibiotic. nih.govnih.govresearchgate.net Bismuth nitrate (B79036), for example, can competitively bind to the active site of the Tet(X4) protein, while the bismuth atom itself can bind non-competitively, altering the enzyme's structure and inhibiting its function. nih.govnih.govresearchgate.net This inhibition potentiates the activity of tigecycline against resistant strains. nih.govnih.govresearchgate.net

| Resistance Enzyme | Antibiotic Class Affected | Bismuth Compound | Mechanism of Inhibition |

|---|---|---|---|

| Metallo-β-lactamases (e.g., NDM-1) | β-lactams (Carbapenems) | Colloidal bismuth subcitrate and other Bi(III) compounds | Irreversible inhibition via displacement of Zn(II) ions by Bi(III) in the active site. nih.govresearchgate.netdoaj.org |

| Tet(X) | Tetracyclines (Tigecycline) | Bismuth nitrate | Competitive and non-competitive inhibition of the enzyme. nih.govnih.govresearchgate.net |

Synergistic Effects with Established Antibiotics

The clinical success of including Salicylic acid, bismuth(3+) salt in multi-drug regimens, particularly for the eradication of Helicobacter pylori, has prompted investigations into its potential synergistic effects with conventional antibiotics. nih.govnih.gov Synergy, in this context, refers to an interaction where the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects.

However, in vitro studies using standard methodologies like the agar (B569324) dilution checkerboard assay have yielded nuanced results. One such study assessing the interaction between a bismuth compound and antibiotics such as amoxicillin, clarithromycin, and metronidazole (B1676534) found no synergistic activity against H. pylori strains. mdpi.com The results indicated that the minimum inhibitory concentrations (MICs) of the antibiotics were not significantly lowered by the presence of bismuth. mdpi.com This suggests that the enhanced eradication rates seen in clinical practice may not stem from direct synergistic potentiation of the antibiotics. mdpi.com

Instead, the benefit of adding bismuth subsalicylate to antibiotic therapies is likely attributable to its own multifaceted antibacterial actions. nih.gov Bismuth compounds exert direct bactericidal effects, inhibit bacterial protein and cell wall synthesis, and impair bacterial adherence to gastric epithelial cells. nih.govdrugbank.com Therefore, its role in combination therapy is considered to be an additive or independent contribution rather than a classic synergistic one. nih.govmdpi.com It is also noted that in some contexts, bismuth-containing preparations can impair the absorption of oral tetracyclines, a factor that requires consideration in treatment regimens.

Table 1: In Vitro Interaction of Bismuth with Common Antibiotics Against H. pylori

| Antibiotic | Observed Interaction with Bismuth Compound (in vitro) | Reference |

|---|---|---|

| Amoxicillin | No Synergistic Effect | mdpi.com |

| Clarithromycin | No Synergistic Effect | mdpi.com |

| Metronidazole | No Synergistic Effect | mdpi.com |

Anti-Biofilm and Anti-Persister Activities

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antibiotics. The ability of this compound to interfere with biofilm formation is a key area of research. Studies have shown that it can inhibit the adhesion and subsequent biofilm formation (filmogenesis) of pathogens like Escherichia coli. wikipedia.org Furthermore, nanoparticles of bismuth subsalicylate have demonstrated significant antibacterial effects against oral bacteria, such as Streptococcus mutans and Streptococcus sanguinis, which are primary components of dental biofilms. researchgate.net While some related bismuth compounds, such as bismuth thiols, have shown potent, broad-spectrum anti-biofilm activity, the specific mechanisms for the subsalicylate salt continue to be explored.

Persister cells are a subpopulation of dormant, metabolically inactive bacterial cells within a biofilm or planktonic culture that exhibit high tolerance to antibiotics. These cells are often responsible for the relapse of chronic infections. nih.gov While research into specific "anti-persister" agents is a growing field, direct studies focusing exclusively on the anti-persister activity of this compound are not extensively documented in the reviewed literature. However, given that bismuth's antimicrobial action includes the disruption of key cellular processes like ATP synthesis, it is plausible that it could affect the viability of even metabolically repressed persister cells. nih.gov The compound's established anti-biofilm activity is inherently linked to combating persister cells, as biofilms are a primary reservoir for them.

Cellular and Molecular Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of this compound are well-established and are primarily attributed to its salicylate (B1505791) component. drugbank.compatsnap.com Following oral administration, the compound hydrolyzes in the gastrointestinal tract, releasing bismuth and salicylic acid. drugbank.comnih.gov

The molecular mechanism of the salicylic acid moiety is analogous to that of other non-steroidal anti-inflammatory drugs (NSAIDs). It acts as an inhibitor of the cyclooxygenase (COX) enzymes, specifically prostaglandin (B15479496) G/H synthase 1 and 2 (COX-1 and COX-2). wikipedia.orgpatsnap.comnih.gov These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that act as key mediators of inflammation, pain, and fever. patsnap.com By inhibiting COX enzymes, salicylic acid effectively blocks the production of prostaglandins, leading to a reduction in inflammation and irritation of the stomach and intestinal lining. drugbank.compatsnap.com This antisecretory and anti-inflammatory action contributes significantly to the compound's therapeutic effects in gastrointestinal discomfort. nih.gov

Antiviral Properties and Putative Mechanisms (e.g., inhibition of viral attachment, suppression of viral replication)

In addition to its antibacterial and anti-inflammatory effects, this compound and its hydrolysis products exhibit significant antiviral properties against common enteric viruses. nih.gov Research has focused on its activity against Norovirus and Rotavirus, major causes of viral gastroenteritis. nih.govnih.gov

The putative mechanisms of its antiviral action are twofold:

Inhibition of Viral Attachment: Evidence suggests that bismuth compounds can interfere with the initial stages of viral infection. Studies using a murine norovirus (MNV) model showed that bismuth subsalicylate could reduce viral infectivity, possibly by inhibiting the attachment of the virus to its host cells. nih.gov

Suppression of Viral Replication: Beyond preventing entry, bismuth compounds have been shown to deter viral replication once inside the host cell. In studies using Norwalk virus replicons (self-replicating viral RNA), both bismuth subsalicylate and its derivative bismuth oxychloride (BiOCl) were able to significantly reduce the level of viral RNA copies at low concentrations, indicating a direct impact on the replication process. nih.govnih.gov Similarly, bismuth subsalicylate has been shown to inhibit the replication of several strains of rotavirus in tissue culture. nih.gov

Table 2: Antiviral Activity of Bismuth Compounds Against Norovirus Models

| Virus Model | Bismuth Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Murine Norovirus (MNV) | Bismuth Subsalicylate | 0.5 - 2.1 mg/ml | ≥98.0% reduction in plaque formation | nih.gov |

| Norwalk Virus Replicon | Bismuth Subsalicylate | 0.004 - 0.13 mg/ml | ≥47.3% reduction in RNA copies | nih.gov |

| Norwalk Virus Replicon | Bismuth Oxychloride (BiOCl) | 0.004 - 0.13 mg/ml | ≥47.3% reduction in RNA copies | nih.gov |

Advanced and Emerging Applications of Salicylic Acid, Bismuth 3+ Salt and Bismuth Salicylate Systems

Catalysis in Organic Synthesis Utilizing Bismuth(III) Compounds

Bismuth(III) compounds are gaining significant attention as catalysts in organic synthesis due to their low toxicity, cost-effectiveness, and stability in the presence of air and moisture. nih.govbohrium.com These characteristics make them an attractive and environmentally friendly alternative to many traditional transition metal catalysts. bohrium.com

Bismuth(III) Salts as Lewis Acid Catalysts

Bismuth(III) salts, including bismuth subsalicylate, function as effective Lewis acid catalysts in a variety of organic reactions. nih.gov Their catalytic activity stems from the ability of the bismuth center to accept electron pairs, thereby activating substrates for subsequent transformations. nih.gov This Lewis acidity has been harnessed in numerous synthetic applications, such as cycloaddition reactions, carbohydrate chemistry, and the synthesis of heterocyclic compounds. nih.gov

Researchers have demonstrated that bismuth(III) triflate (Bi(OTf)₃), a related bismuth salt, can efficiently catalyze the activation of glycosyl halides for the synthesis of glycosides. bohrium.com Furthermore, Bi(OTf)₃ has been shown to be a reusable catalyst for the synthesis of fused nitrogen- and oxygen-containing heterocycles. bohrium.com The versatility of bismuth(III) salts as Lewis acid catalysts continues to be an active area of research, with ongoing efforts to expand their synthetic utility. nih.govresearchgate.net

Catalysis in Ring-Opening Polymerization (ROP) of Lactides

Bismuth subsalicylate has emerged as a promising, low-toxicity catalyst for the ring-opening polymerization (ROP) of lactides, which are precursors to biodegradable polyesters like polylactic acid (PLA). rsc.orgresearchgate.net This application is particularly significant for the production of medical-grade polymers where minimizing catalyst toxicity is paramount. researchgate.net

In a notable study, bismuth subsalicylate, in conjunction with aliphatic diols as initiators, effectively catalyzed the ROP of L-lactide. rsc.orgresearchgate.net The resulting α,ω-hydroxy telechelic poly(L-lactide) (HOPLLAOH) showed good agreement between theoretical and experimental degrees of polymerization. rsc.orgresearchgate.net The proposed mechanism involves the formation of a bismuth-alkoxide species that acts as a nucleophile, attacking the carbonyl group of the lactide and initiating polymerization. rsc.orgresearchgate.net The efficiency of the polymerization can be influenced by reaction parameters such as temperature, time, and the nature of the diol initiator. rsc.orgresearchgate.net Further research has explored the use of various co-catalysts, with 2,2´-dihydroxybiphenyl proving to be particularly effective in achieving high molecular weight PLA.

Exploration of Bi(III)/Bi(V) Redox Catalysis

Beyond its role as a Lewis acid, bismuth is capable of participating in redox catalysis, cycling between its +3 and +5 oxidation states. digitellinc.comacs.orgnih.gov This Bi(III)/Bi(V) redox couple opens up new avenues for catalytic transformations that are traditionally the domain of transition metals. digitellinc.commorressier.com

A key example of this is the bismuth-catalyzed fluorination of aryl boronic esters. acs.orgnih.gov The proposed mechanism involves the initial transmetalation of the Bi(III) catalyst with the aryl boronic ester, followed by oxidation to a Bi(V) species. acs.orgnih.gov Reductive elimination from the Bi(V) intermediate then furnishes the desired aryl fluoride (B91410) and regenerates the Bi(III) catalyst. acs.orgnih.gov This discovery showcases the potential of bismuth to mediate challenging bond-forming reactions through a high-valent redox cycle. acs.orgnih.gov Researchers are actively exploring the design of new ligands to stabilize the different oxidation states of bismuth and expand the scope of Bi(III)/Bi(V) redox catalysis. digitellinc.comresearchgate.net

Advanced Materials Science Applications

The unique electronic and structural properties of bismuth-containing compounds, including bismuth salicylate (B1505791), are being leveraged in the development of advanced materials for a range of applications.

Integration in Optoelectronic Devices and Photovoltaics

Bismuth-based materials are being investigated as non-toxic and earth-abundant alternatives to lead-containing compounds in optoelectronic and photovoltaic devices. researchgate.neteepower.com Bismuth's ns² electron configuration contributes to efficient charge transport, a desirable property for these applications. aps.orgresearchgate.net

Specifically, bismuth chalcohalides like BiSI and BiSeI, which share structural and electronic similarities with bismuth salicylate, have shown promise as photovoltaic materials due to their suitable band gaps for solar energy absorption. aps.org Research into bismuth sulfide (B99878) (Bi₂S₃) has also demonstrated its potential as a photoresponsive material, with efforts focused on optimizing film processing to enhance its performance in solar cells. eepower.com While the efficiencies of bismuth-based photovoltaic devices are still under development, they represent a promising avenue for more sustainable solar energy technologies. researchgate.net

Development of Novel Materials for Pollutant Sequestration

Bismuth-based materials are showing great potential for the remediation of environmental pollutants. nih.govgncl.cn Their ability to act as photocatalysts under visible light makes them particularly attractive for degrading organic contaminants in water. nih.govnih.gov

Bismuth-based photocatalysts, such as bismuth molybdate (B1676688) and bismuth oxyhalides, can generate reactive oxygen species upon light irradiation, which then break down organic pollutants into less harmful substances. researchgate.net The efficiency of these materials can be enhanced through modifications like creating heterojunctions or doping with other elements. nih.gov The development of these novel materials offers a green and efficient approach to addressing the challenge of water pollution. gncl.cn

Strategies for Enhancing Bioactivity of Bismuth Compounds Beyond Direct Salicylate Complexation (e.g., physical mixing or complexation with auxiliary small molecules)

The therapeutic efficacy of bismuth compounds, including bismuth salicylate, is often limited by their poor solubility and bioavailability under physiological conditions. mdpi.com To overcome these challenges, researchers are exploring strategies that go beyond the direct complexation with salicylate, focusing on physical mixing or creating complexes with other auxiliary small molecules. These approaches aim to improve the delivery, stability, and ultimately the bioactivity of the bismuth ion (Bi³⁺), which is largely responsible for the therapeutic effects. mdpi.com

One primary strategy involves the use of different chelating ligands. The characteristics of the ligand can significantly influence the anticancer and antimicrobial activity of the resulting bismuth complexes. mdpi.com Generally, bismuth complexes with chelating ligands exhibit superior cytotoxic activity compared to those with monodentate ligands. This is because the chelating nature of the ligands provides additional thermodynamic stability in a physiological environment, which plays a crucial role in the release rate of bismuth ions and their subsequent biological action. mdpi.com

The introduction of lipophilic groups onto the ligand's molecular structure is another key approach. mdpi.com Increased lipophilicity can enhance the uptake of the bismuth compound by target cells, thereby boosting its antiproliferative activity. mdpi.com For instance, thiol chelation not only improves the solubility and lipophilicity of bismuth compounds but also results in greater thermodynamic stability of the Bi-S bond compared to the Bi-O bond, broadening the biological applicability of these thiobismuth compounds. mdpi.com

Furthermore, the combination of bismuth compounds with other established therapeutic agents, such as antibiotics, has shown synergistic effects. patsnap.com This co-administration or "physical mixing" approach can increase the eradication rate of pathogenic bacteria like Helicobacter pylori. patsnap.com The development of new bismuth complexes with various transition metals is also a promising avenue to create anti-H. pylori agents with low toxicity and enhanced efficacy. patsnap.com

Another innovative strategy is the incorporation of bismuth into biopolymeric systems. Polysaccharides, for example, are being investigated as drug delivery carriers due to their biocompatibility and ability to form more bioavailable bismuth complexes, which could be a promising way to enhance efficacy. mdpi.com

Table 1: Strategies to Enhance Bioactivity of Bismuth Compounds

| Strategy | Mechanism of Enhancement | Example Research Finding | Reference |

|---|---|---|---|

| Complexation with Auxiliary Ligands | Ligands act as carriers, increasing solubility and bioavailability of Bi³⁺. Chelating ligands provide greater thermodynamic stability. | Bismuth complexes with chelating ligands generally show superior cytotoxic activity compared to those with monodentate ligands. | mdpi.com |

| Increased Lipophilicity | Lipophilic groups on the ligand can increase the cellular uptake of the bismuth compound. | Lipophilic chelating thiol compounds have been observed to enhance antiproliferative activity. | mdpi.com |

| Thiol Chelation | Improves solubility and lipophilicity; Bi-S bonds have greater thermodynamic stability than Bi-O bonds. | Thiobismuth compounds demonstrate broad biological applicability due to their stability. | mdpi.com |

| Combination Therapy (Physical Mixing) | Synergistic activity with other drugs, such as antibiotics, can increase efficacy against pathogens. | Combining bismuth complex-based agents with antibiotics increases the eradication rate of H. pylori. | patsnap.com |

| Incorporation into Biopolymeric Systems | Biocompatible polymers can act as carriers for targeted and controlled delivery, enhancing bioavailability. | Polysaccharides are being explored as promising drug delivery carriers for bismuth compounds. | mdpi.com |

Nanotechnology-Based Approaches in Bismuth Chemistry

Nanotechnology has emerged as a transformative force in chemistry and medicine, and its application to bismuth compounds is unlocking new therapeutic and diagnostic possibilities. rsc.org By engineering bismuth-based materials at the nanoscale, researchers can create structures with unique properties and enhanced performance compared to their bulk counterparts. rsc.orgbradford.ac.uk These advancements are particularly prominent in the development of bismuth-based nanoparticles (BiNPs). nih.govresearchgate.net

Bismuth's high atomic number (Z=83) and low cost make it an attractive material for developing nanoparticles for various biomedical applications. nih.gov BiNPs are noted for their high X-ray attenuation coefficient, low toxicity, and biocompatibility, making them excellent candidates for use as radiosensitizers in cancer therapy. nih.gov As radiosensitizers, BiNPs can increase the absorption of radiation in tumor cells, enhancing the generation of reactive oxygen species (ROS) and leading to greater DNA damage in cancer cells. mdpi.comnih.gov For example, one study demonstrated that bismuth oxide nanorods (BiONR) exhibited a superior sensitizer (B1316253) enhancement ratio compared to gold and iron oxide nanoparticles. nih.gov

The synthesis of BiNPs can be achieved through various methods, each allowing for control over the particle's size, shape, and properties. nih.gov Common synthesis techniques include:

Hydrothermal approach: A method that uses low temperatures and allows for easy control of particle size. nih.gov

Sol-gel method: A chemical solution process used to make ceramic and glass materials. nih.gov

Microwave-assisted synthesis: An innovative technique that uses microwave radiation to heat the reaction. researchgate.net

Laser ablation: A "green synthesis" method where a laser is used to irradiate a target submerged in a liquid, producing nanoparticles. rsc.orgresearchgate.netnih.gov Bismuth subsalicylate nanoparticles (BSS-nano) with a primary size of 4-22 nm have been synthesized using this technique. nih.gov

The physical and chemical properties of BiNPs, such as size and concentration, are key factors that influence their effectiveness. nih.gov Studies have shown that the size of the nanoparticle can affect its radiosensitization capabilities. nih.gov Beyond cancer therapy, nanotechnology is expanding the utility of bismuth compounds into areas like photocatalysis for removing pollutants, use in supercapacitors, and as advanced antibacterial agents. researchgate.netnih.govrsc.org BSS-nano, for instance, has demonstrated effective antibacterial activity against oral anaerobic bacteria responsible for periodontal disease, while showing low cytotoxicity in human gingival fibroblast cells. nih.gov

Table 2: Nanotechnology-Based Approaches in Bismuth Chemistry

| Nanotechnology Approach | Description | Key Findings / Applications | Reference(s) |

|---|---|---|---|

| Bismuth Oxide Nanoparticles (Bi₂O₃-NP) | Nanoparticles of bismuth oxide, often studied for radiosensitization. | High surface area enhances potential as a radiosensitizer. The size and shape of the nanoparticle affect its radiosensitizing efficacy. | nih.gov |

| Bismuth Subsalicylate Nanoparticles (BSS-nano) | Nanoparticle form of bismuth subsalicylate. | Synthesized via laser ablation with a primary size of 4-22 nm. Effective against oral anaerobic bacteria with low cytotoxicity to human cells. | nih.gov |

| Bismuth Oxide Nanorods (BiONR) | Rod-shaped nanoparticles of bismuth oxide. | Demonstrated the highest sensitizer enhancement ratio (4.93) in one study compared to PtND, AuNPs, and SPIONs for radiobiological effects. | nih.gov |

| Bismuth Nitrate (B79036) / PVP Nanoparticles | Nanoparticles composed of bismuth nitrate and polyvinylpyrrolidone (B124986) (PVP). | Used synergistically with cisplatin (B142131) to stimulate radiotherapy by increasing ROS and enhancing DNA damage after X-ray irradiation. | nih.gov |

| General Bismuth-based Nanoparticles (BiNPs) | Encompasses various forms of bismuth nanoparticles. | Used as theranostic agents to enhance radiation therapy efficacy and improve imaging resolution. Explored for antibacterial activity, photocatalytic degradation, and in supercapacitors. | bradford.ac.uknih.govresearchgate.net |

Theoretical and Computational Studies of Bismuth Salicylate and General Bismuth Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant quantum chemical method employed to investigate bismuth-based systems. It offers a balance between computational cost and accuracy, making it suitable for studying the complex electronic environments of heavy elements like bismuth. DFT calculations have been instrumental in understanding the catalytic mechanisms of bismuth-redox-catalyzed reactions and in rationalizing the properties of various bismuth complexes. nih.govtandfonline.com For instance, DFT has been used to study the structural, optoelectronic, and nuclear magnetic resonance (NMR) properties of various bismuth compounds. iaea.org These calculations often incorporate relativistic effects, such as spin-orbit coupling, which are significant for heavy elements and can influence properties like band gaps. iaea.org

Theoretical calculations are crucial for understanding the electronic structure of bismuth compounds, which dictates their optical and electronic properties. DFT studies have been used to calculate the band structures and density of states (DOS) for various bismuth-containing materials. iaea.orgresearchgate.net

For example, a study on the bismuth vanadyl oxyhalide BiVO3F using DFT found it to be a direct band gap semiconductor. researchgate.netarxiv.org The researchers noted that the calculated band gap was only consistent with experimental values when using a hybrid density functional that includes a specific fraction of Hartree-Fock exchange. researchgate.netarxiv.org This highlights the importance of choosing appropriate computational methods for accurate predictions. The study of 2D honeycomb materials like bismuthene using first-principles calculations based on Kohn-Sham equations also provides deep insights into their electronic behaviors. arxiv.org

Another investigation using the generalized gradient approximation (GGA) with spin-orbit coupling calculated the indirect band gaps for a series of BiMVO5 (M=Ca, Mg, Cd) compounds. iaea.org The results demonstrated that the inclusion of spin-orbit interaction decreases the calculated band gap values. iaea.org

Table 1: Calculated Band Gaps of Various Bismuth Compounds

| Compound | Calculation Method | Calculated Band Gap (eV) | Type |

|---|---|---|---|

| BiCaVO5 | GGA+SO | 3.27 | Indirect |

| BiMgVO5 | GGA+SO | 3.18 | Indirect |

| BiCdVO5 | GGA+SO | 2.58 | Indirect |

| BiVO3F | PBE | ~1.7 | Direct |

Source: Compiled from data in references iaea.orgresearchgate.netarxiv.org.

DFT calculations have provided profound insights into the step-by-step mechanisms of reactions catalyzed by bismuth compounds. These studies help to identify intermediates, transition states, and rate-determining steps, which is vital for optimizing existing catalytic systems and designing new ones. nih.govnih.gov

One such study investigated the bismuth-redox-catalyzed fluorination of arylboronic esters. nih.gov The DFT calculations revealed a three-stage mechanism:

Transmetalation: The Bi(III) catalyst reacts with the arylboronic ester to generate a Bi(III) intermediate. nih.gov

Oxidative Addition: The intermediate reacts with an electrophilic fluorination reagent, leading to a Bi(V) intermediate. nih.gov

Reductive Elimination: This final step yields the aryl fluoride (B91410) product and regenerates the Bi(III) catalyst. nih.gov The transmetalation step was identified as the rate-determining step for the entire catalytic cycle. nih.gov

In a different study on the bismuth(III)-catalyzed hydroalkylation of styrene (B11656) with acetylacetone (B45752), DFT calculations showed that the mechanism is fundamentally different from the analogous gold-catalyzed reaction. tandfonline.com Bismuth prefers to coordinate to the two oxygen atoms of the acetylacetone to form a chelated complex, whereas gold coordinates to the π-bond. tandfonline.com The rate-determining step was found to be the protonation of styrene, and the activation energy was directly related to the binding strength of the bismuth center to the acetylacetone. tandfonline.com

Mechanistic studies on the bismuth-catalyzed transfer hydrogenation of azoarenes also utilized DFT to pinpoint a rate-limiting transition state involving a concerted proton transfer. nih.gov

Table 2: Selected DFT-Calculated Mechanistic Steps in Bismuth Catalysis

| Reaction | Mechanistic Step | Key Feature | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Fluorination of arylboronic esters | Transmetalation (Rate-Determining Step) | Formation of Bi(III) intermediate | 25.4 |

| Hydroalkylation of styrene | Protonation of styrene (Rate-Determining Step) | Lower activation energy with stronger Bi-acetylacetone binding | Varies with catalyst |

Source: Compiled from data in references nih.govtandfonline.comresearchgate.net.

The interplay between the crystal structure of a bismuth compound and its physical and chemical properties is a key area of investigation. Computational studies, often combined with experimental data, are essential for developing a fundamental understanding of these relationships. nih.govacs.org

The structure of the active pharmaceutical ingredient bismuth subsalicylate (BSS) itself remained unknown for over a century until it was recently elucidated using advanced three-dimensional electron diffraction (3DED). nih.govspringernature.comnih.gov The analysis revealed a complex coordination polymer with a layered structure. nih.govspringernature.comresearchgate.net The inorganic building unit consists of bismuth-oxo rods where Bi(III) cations are bridged by oxide anions. nih.govresearchgate.net These rods are linked by salicylate (B1505791) anions. springernature.com This layered structure, with an outer coating of organic salicylate ligands, helps to explain the compound's very poor solubility. springernature.com High-resolution scanning transmission electron microscopy also revealed various stacking disorders in the layers, which likely hindered previous attempts at structure solution. nih.govresearchgate.net

Table 3: Crystallographic Data for Bismuth Subsalicylate (Bi₄O₄(Hsal)₄)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.086 |

| b (Å) | 13.565 |

| c (Å) | 17.060 |

| α (°) | 102.32 |

| β (°) | 99.80 |

| γ (°) | 90.03 |

Source: Data from the determined crystal structure in reference nih.gov. Note: The empirical formula is commonly presented as BiC₇H₅O₄. nih.gov

In the realm of photoluminescent materials, a combined experimental and computational approach on bismuth halide organic hybrid materials provided fundamental insights into their structure-property relationships. acs.orgnih.gov Theoretical calculations attributed rare visible excitation pathways to halide-metal to ligand charge transfer (XMLCT). acs.orgnih.gov These studies show that ground-state properties are strongly influenced by the inorganic part of the complexes (the bismuth halide), while the emissive excited state is often ligand-based. nih.govchemrxiv.org

Ab Initio Calculations for Complex Bismuth Compounds

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying bismuth compounds. These methods, including Hartree-Fock and post-Hartree-Fock approaches, have been applied to investigate the properties of complex systems like bismuth clusters and mixed-layer compounds. nih.govdiva-portal.orggeoscienceworld.org

One study performed ab initio calculations on various bismuth polycationic clusters to investigate their general properties and bonding. nih.govdiva-portal.org The research found that the bonding in these clusters is characterized by a high degree of electron delocalization and "three-dimensional aromaticity". nih.govdiva-portal.org

In another application, ab initio total energy calculations using DFT were employed to explore the correlation between crystal structure and chemical variation in a series of mixed-layer bismuth-telluride compounds. geoscienceworld.org These calculations helped to assess phase stability and determine bulk moduli, showing good agreement with experimental data. geoscienceworld.org First-principles calculations are also used to study the electronic and optical properties of 2D materials like bismuthene. arxiv.org

Computational Modeling of Coordination Environments and Reactivity of Bismuth(III) Centers

Computational modeling is extensively used to probe the coordination environment of the Bi(III) ion and its resulting reactivity. The Bi(III) center's large size and flexible coordination sphere allow for diverse structural motifs, which directly impact its function in catalysis and materials science. nih.govmdpi.com

The recently determined structure of bismuth subsalicylate reveals a complex coordination environment for Bi(III). The bismuth cations are bridged by O²⁻ anions to form inorganic rods, and they also coordinate to the carboxylate groups of the salicylate anions. nih.govresearchgate.net This coordination polymer structure is key to its properties. springernature.com

DFT studies on various bismuth(III) complexes have shown how ligand choice influences properties. In a series of bismuth halide complexes, changing the halide from chlorine to iodine was shown to shift the absorption band and enhance the absorption coefficient. nih.govchemrxiv.org DFT calculations on the Bi(III)-catalyzed hydroalkylation of styrene demonstrated that the catalyst's activity is linked to the binding strength of the metal center to the substrate, which is governed by the coordination environment. tandfonline.com Computational design is now being used to guide experiments for synthesizing novel bismuth compounds with specific catalytic or electronic properties. europa.eu

Environmental and Green Chemistry Considerations of Salicylic Acid, Bismuth 3+ Salt

The growing emphasis on environmental sustainability has cast a spotlight on the lifecycle of chemical compounds, from their synthesis to their environmental impact. For organobismuth compounds like bismuth(3+) salicylate (B1505791), this involves evaluating the "green" credentials of bismuth itself, its role in replacing more hazardous materials, its behavior in the ecosystem, and the sustainability of its manufacturing processes.

Q & A

Q. What analytical methods are recommended for characterizing the composition and purity of salicylic acid, bismuth(3+) salt (bismuth subsalicylate)?

Bismuth subsalicylate must adhere to strict compositional standards, with 56.0–59.4% bismuth (Bi) and 36.5–39.3% total salicylates on a dried basis . Methodological approaches include:

Q. How does the hydrolysis of bismuth subsalicylate in acidic environments inform its pharmacological mechanism?

In gastric conditions, bismuth subsalicylate hydrolyzes into salicylic acid (absorbed systemically) and insoluble bismuth salts (local action). Researchers can model this using:

Q. What experimental protocols are used to study the solubility of salicylic acid derivatives, including bismuth subsalicylate?

A standard solubility enhancement method involves salt formation:

- Salt Formation : React salicylic acid with sodium carbonate (Na2CO3) in water to form sodium salicylate, increasing aqueous solubility.

- Acid Precipitation : Add HCl to regenerate free salicylic acid, observing recrystallization .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on salicylic acid salts’ effects on uric acid excretion?

Early studies show salicylates disrupt the typical inverse relationship between urinary acidity and uric acid excretion. Key methodological considerations:

- Dose-Dependent Analysis : Administer salicylic acid at 0.5–2.0 g/day in animal models and track urinary pH/uric acid via ion chromatography.

- Control for Confounders : Compare with other acids (e.g., citric, acetic) to isolate salicylate-specific effects .

Q. What mechanisms underlie salicylic acid’s role in oxidative stress pathways, and how do bismuth salts modulate this?

Salicylic acid (SA) enhances H2O2 production via Cu,Zn-superoxide dismutase (SOD) activation while inhibiting H2O2-degrading enzymes (catalase, ascorbate peroxidase). Advanced approaches include:

- Arabidopsis Models : Treat mutants with SA and quantify lipid peroxidation (thiobarbituric acid assay) and protein carbonylation.

- Enzyme Activity Assays : Use spectrophotometric methods to track SOD and catalase inactivation over time .

Q. How do hydrolysis kinetics of bismuth subsalicylate vary under non-standard physiological conditions (e.g., intestinal pH or elevated temperatures)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.